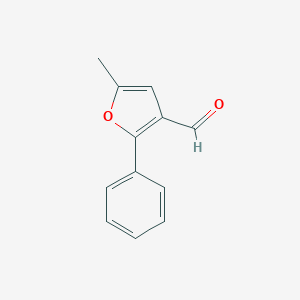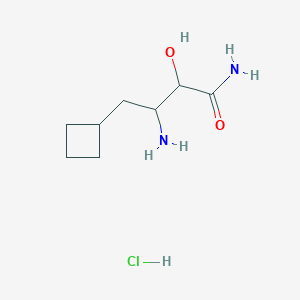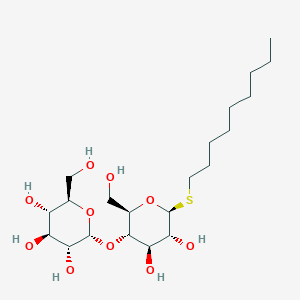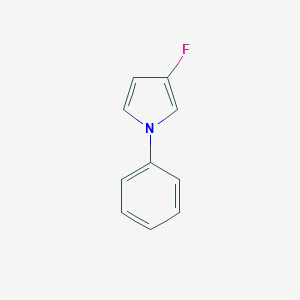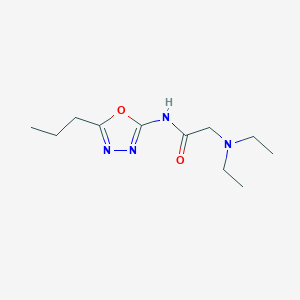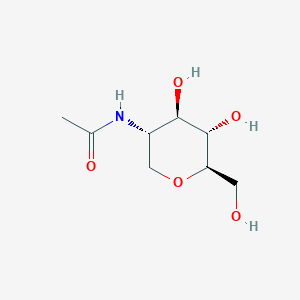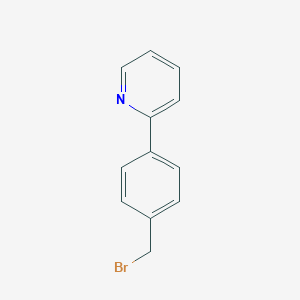![molecular formula C8H10N2O B127682 Formamide, N-[(4-aminophenyl)methyl]-(9CI) CAS No. 146039-04-5](/img/structure/B127682.png)
Formamide, N-[(4-aminophenyl)methyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-[(4-aminophenyl)methyl]-(9CI) is a chemical compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C9H10N2O. Formamide is a versatile solvent that has been used in a variety of applications, including in the synthesis of nucleic acids and proteins.
作用機序
The mechanism of action of formamide is not fully understood. However, it is believed to act as a denaturant by disrupting the hydrogen bonds that hold the secondary structure of nucleic acids and proteins together. This allows for easier separation and analysis of these molecules.
Biochemical and Physiological Effects:
Formamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of certain bacterial and fungal species. In addition, it has been shown to have anti-inflammatory and analgesic properties.
実験室実験の利点と制限
One advantage of using formamide in lab experiments is its versatility as a solvent. It can be used in a wide range of applications, from the synthesis of nucleic acids and proteins to the denaturation of these molecules for analysis. However, one limitation of formamide is its toxicity. It can be harmful if ingested or inhaled, and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of formamide in scientific research. One area of interest is in the development of new methods for the synthesis of nucleic acids and proteins. Another area of interest is in the use of formamide as a denaturant for other biomolecules, such as lipids and carbohydrates. Additionally, there is potential for the use of formamide in the development of new anti-cancer and anti-inflammatory drugs.
合成法
Formamide can be synthesized through the reaction between formic acid and aniline. The reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid or zinc chloride. The resulting product is then purified through distillation or recrystallization.
科学的研究の応用
Formamide has a wide range of applications in scientific research. It is commonly used as a solvent for the synthesis of nucleic acids and proteins. It is also used as a denaturant for DNA and RNA, which helps to break down the secondary structure of these molecules and facilitate their separation during gel electrophoresis.
特性
| 146039-04-5 | |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
N-[(4-aminophenyl)methyl]formamide |
InChI |
InChI=1S/C8H10N2O/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4,6H,5,9H2,(H,10,11) |
InChIキー |
FTQOSAMFPOHXNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC=O)N |
正規SMILES |
C1=CC(=CC=C1CNC=O)N |
同義語 |
Formamide, N-[(4-aminophenyl)methyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






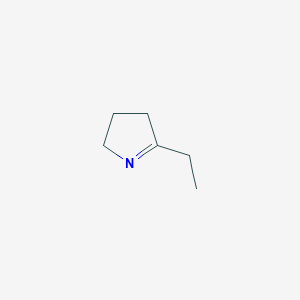
![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
